molecular formula C4H9NO3 B147314 2-Methyl-2-nitro-1-propanol CAS No. 76-39-1

2-Methyl-2-nitro-1-propanol

Cat. No.: B147314
CAS No.: 76-39-1
M. Wt: 119.12 g/mol
InChI Key: MVGJRISPEUZYAQ-UHFFFAOYSA-N
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Description

2-Methyl-2-nitro-1-propanol: is an organic compound with the molecular formula C4H9NO3 . It is a nitroalcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a carbon skeleton. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-nitro-1-propanol is typically synthesized through the reaction of 2-nitropropane with formaldehyde in the presence of a basic catalyst. The reaction is carried out in a concentrated medium with agitation at a temperature range of 40°C to 58°C. The pH of the reaction medium is maintained between 7 and 11 .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of 2-nitropropane and formaldehyde in a molar ratio of approximately 1:1. The reaction is catalyzed by inorganic bases such as alkali or alkaline-earth metal hydroxides. The process is designed to yield high-purity crystalline this compound with yields exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-nitro-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-nitro-1-propanol has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Nitro-2-methyl-1-propanol
  • 2-Nitroethanol
  • 2-Nitro-1-propanol

Comparison: 2-Methyl-2-nitro-1-propanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

2-methyl-2-nitropropan-1-ol
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InChI

InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3
Source PubChem
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InChI Key

MVGJRISPEUZYAQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)[N+](=O)[O-]
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID8026436
Record name 2-Methyl-2-nitro-1-propanol
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Molecular Weight

119.12 g/mol
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Physical Description

Liquid, Colorless solid; [CHEMINFO]
Record name 1-Propanol, 2-methyl-2-nitro-
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Record name 2-Methyl-2-nitro-1-propanol
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Vapor Pressure

0.09 [mmHg]
Record name 2-Methyl-2-nitro-1-propanol
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CAS No.

76-39-1
Record name 2-Methyl-2-nitro-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Methyl-2-nitro-1-propanol unique in terms of its physical properties?

A1: this compound belongs to a class of materials known as plastic crystals. These materials exhibit a significant degree of rotational freedom in their solid phase, despite having long-range positional order. This characteristic leads to interesting thermal properties. For instance, MNP displays a large entropy change associated with its solid-solid phase transition [, ]. This makes it a potential candidate for solid-state cooling applications, an area of active research in materials science.

Q2: How significant are the barocaloric effects observed in this compound?

A2: Recent studies have shown that this compound exhibits colossal barocaloric effects near its ordered-to-plastic phase transition []. Specifically, researchers observed isothermal entropy changes of approximately 400 J K-1 kg-1 and adiabatic temperature changes of about 5 K upon applying pressure changes of 100 MPa. These findings highlight the potential of MNP for applications in solid-state cooling and heating technologies.

Q3: How does the molecular structure of this compound influence its miscibility with other compounds?

A3: The molecular structure of this compound, characterized by its neopentane-like structure, plays a crucial role in its miscibility with other compounds. Studies investigating binary systems of MNP with other neopentane derivatives, such as 2-hydroxymethyl-2-methyl-1,3-propanediol (PG), have demonstrated total miscibility in the plastic phase [, ]. This miscibility is attributed to the similar shapes and sizes of the molecules, allowing them to readily mix and form solid solutions in the plastic phase.

Q4: Has this compound been used in any chemical synthesis reactions?

A4: Yes, this compound has been utilized as a reactant in organic synthesis. One example is its reaction with phosphorus pentasulfide, which leads to the formation of its corresponding dithiophosphate []. Interestingly, the reaction outcome can be influenced by the choice of solvent. While refluxing in ether yields the dithiophosphate, conducting the reaction in pyridine results in the formation of a pyridine salt of the secondary dithiophosphate [].

Q5: Are there any known applications of this compound in the synthesis of biologically relevant molecules?

A5: Research has shown that this compound can be used in the synthesis of glycosides. Specifically, it has been employed in the preparation of 2-methyl-2-nitropropyl β-D-glucopyranoside tetraacetate, a precursor to the free 2-methyl-2-nitropropyl glycoside []. This finding is particularly interesting as the synthesis of glycosides is relevant to various fields, including carbohydrate chemistry and drug discovery.

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